Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy, methoxy, amino, and pyridinecarboxylate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:
Friedel-Crafts Acylation: Introduction of acyl groups to aromatic rings using catalysts like AlCl3.
Clemmensen Reduction: Reduction of acyl groups to alkyl groups.
Nitration and Subsequent Reduction: Introduction of nitro groups followed by reduction to amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Catalysts: Pd/C for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.
Scientific Research Applications
ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXY-PHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
Comparison with Similar Compounds
ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXY-PHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with similar compounds such as:
ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXY-PHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Similar structure but with different substituents.
ETHYL 5-[3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXY-PHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Different functional groups leading to varied chemical properties.
This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H36N2O10 |
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Molecular Weight |
584.6 g/mol |
IUPAC Name |
ethyl 5-[3-[(3-ethoxy-4-methoxyphenyl)methylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C30H36N2O10/c1-7-41-22-11-17(9-10-21(22)37-3)15-31-25(33)14-19(18-12-23(38-4)28(40-6)24(13-18)39-5)26-27(34)20(16-32-29(26)35)30(36)42-8-2/h9-13,16,19H,7-8,14-15H2,1-6H3,(H,31,33)(H2,32,34,35) |
InChI Key |
XYDSYKLPSQADMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C(=CNC3=O)C(=O)OCC)O)OC |
Origin of Product |
United States |
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